molecular formula C15H14N4O5 B11524616 (2E)-2-cyano-3-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}prop-2-enamide

(2E)-2-cyano-3-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B11524616
M. Wt: 330.30 g/mol
InChI Key: BULDUQJRTJUHPQ-VZUCSPMQSA-N
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Description

3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cyano, methoxy, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart is its unique combination of functional groups, which can lead to a wide range of chemical reactivity and potential applications. Its specific structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C15H14N4O5/c1-9-12(19(21)24-18-9)8-23-13-4-3-10(6-14(13)22-2)5-11(7-16)15(17)20/h3-6H,8H2,1-2H3,(H2,17,20)/b11-5+

InChI Key

BULDUQJRTJUHPQ-VZUCSPMQSA-N

Isomeric SMILES

CC1=NO[N+](=C1COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OC)[O-]

Canonical SMILES

CC1=NO[N+](=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OC)[O-]

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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